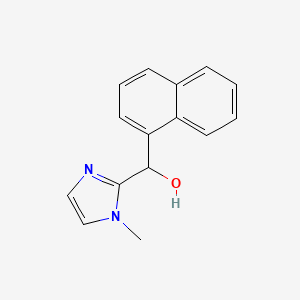
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol, also known as MIMNM, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the imidazole family and is synthesized through a multi-step process. In
Mecanismo De Acción
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's mechanism of action is not yet fully understood. However, studies have shown that it interacts with metal ions, including copper and zinc, and can undergo oxidation to form a fluorescent product. This property makes it a useful tool for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been shown to have potential in cancer treatment due to its ability to induce cell death in cancer cells. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol in lab experiments is its ability to selectively detect metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's potential as a fluorescent probe for the detection of metal ions in biological samples warrants further investigation. Finally, the development of new synthesis methods for (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol could lead to the discovery of new compounds with potential scientific research applications.
Métodos De Síntesis
The synthesis of (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol involves a multi-step process that includes the reaction of 1-methylimidazole with 1-naphthaldehyde in the presence of a catalyst, followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent for cancer treatment. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been used as a chiral selector in chromatography and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-10-9-16-15(17)14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTANOLWXSYUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

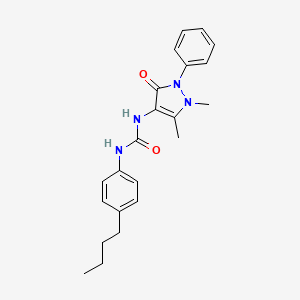
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

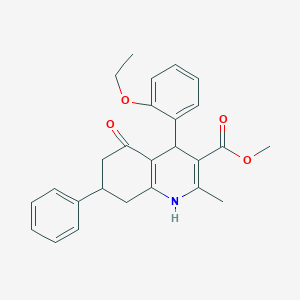
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
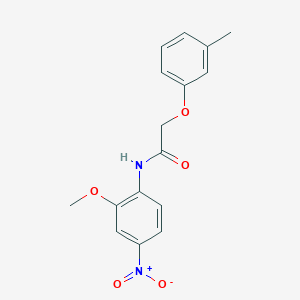
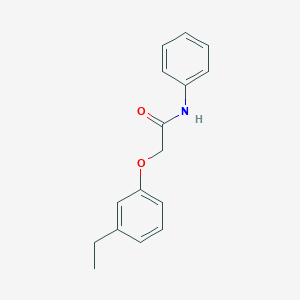

![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5129596.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)
